N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Overview
Description
N-methyl-N-isopropyltryptamine (N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine) is a psychedelic tryptamine compound closely related to dimethyltryptamine (DMT), diisopropyltryptamine (DiPT), and miprocin. It was first synthesized by David Repke in 1984 and later described in Alexander Shulgin’s book “TiHKAL” (Tryptamines I Have Known and Loved) . This compound is known for its psychedelic effects, which include enhanced visual and auditory perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine can be synthesized through several synthetic routes. One common method involves the alkylation of tryptamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a research chemical and its limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, although specific details on these products are limited.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted tryptamines .
Scientific Research Applications
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: this compound is studied for its effects on the central nervous system and its potential as a tool for understanding neurotransmitter systems.
Medicine: Research on this compound’s potential therapeutic applications is limited, but it is of interest in the study of psychedelic-assisted therapy.
Mechanism of Action
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This receptor is known to play a key role in the psychedelic effects of tryptamines. This compound may also interact with other serotonin receptors, contributing to its overall effects. The exact molecular pathways involved in this compound’s mechanism of action are still under investigation .
Comparison with Similar Compounds
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine is similar to other tryptamines such as:
Dimethyltryptamine (DMT): Known for its intense and short-lived psychedelic effects.
Diisopropyltryptamine (DiPT): Noted for its auditory distortions.
Miprocin: A 4-hydroxy derivative of this compound with similar psychedelic effects.
This compound is unique in its specific combination of visual and auditory effects, as well as its relatively stable freebase form compared to other tryptamines .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJVAJLJZIKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024777 | |
Record name | N-Methyl-N-isopropyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96096-52-5 | |
Record name | N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96096-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-isopropyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-isopropyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-N-ISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action for 5-MeO-MiPT?
A1: While the precise mechanism is not fully elucidated, 5-MeO-MiPT likely acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, similar to other hallucinogenic tryptamines. [, ] Further research is needed to confirm the affinity and functional activity at various serotonin receptor subtypes.
Q2: What is the molecular formula and weight of 5-MeO-MiPT?
A3: The molecular formula of 5-MeO-MiPT is C16H24N2O, and its molecular weight is 260.38 g/mol. []
Q3: How does 5-MeO-MiPT behave under various storage conditions?
A3: Specific data on the stability of 5-MeO-MiPT under different environmental conditions is not readily available in the provided research.
Q4: What are the primary metabolic pathways of 5-MeO-MiPT?
A6: Research indicates that 5-MeO-MiPT undergoes metabolism primarily through demethylation and hydroxylation reactions in the liver. [] Key metabolites identified include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT). []
Q5: How do structural modifications to the 5-MeO-MiPT molecule influence its activity?
A8: While the provided literature lacks detailed SAR studies for 5-MeO-MiPT, it is known that even subtle alterations in the tryptamine structure can significantly impact receptor binding affinity, functional activity, and subsequent pharmacological effects. [, ] Systematic modifications and evaluations are crucial for understanding the SAR and designing analogs with potentially altered pharmacological profiles.
Q6: What analytical methods are employed to detect and quantify 5-MeO-MiPT?
A10: GC-MS and LC-HRMS/MS are the primary analytical techniques used for the identification and quantification of 5-MeO-MiPT and its metabolites in biological matrices, such as blood and urine. [, ] These methods offer high sensitivity and selectivity, allowing for accurate detection even at low concentrations. []
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